molecular formula C18H17N3O2S B2813331 6-phenethyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 931592-12-0

6-phenethyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2813331
CAS No.: 931592-12-0
M. Wt: 339.41
InChI Key: UDDQJVVYNFNYRX-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidinone class, characterized by a fused pyrrolo[3,4-d]pyrimidine-dione core. Its structure includes a phenethyl group at the 6-position and a thiophen-2-yl substituent at the 4-position. These substituents influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions, particularly in enzyme inhibition.

Properties

IUPAC Name

6-(2-phenylethyl)-4-thiophen-2-yl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17-15-13(11-21(17)9-8-12-5-2-1-3-6-12)19-18(23)20-16(15)14-7-4-10-24-14/h1-7,10,16H,8-9,11H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDQJVVYNFNYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=CS3)C(=O)N1CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Phenethyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[3,4-d]pyrimidine core with a phenethyl and thiophene substituent. Its structural formula can be represented as follows:

C15H16N2O2S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This structure is believed to contribute to its biological activity through interactions with various biological targets.

Research indicates that compounds within the pyrrolo[3,4-d]pyrimidine class can exhibit diverse biological activities through several mechanisms:

  • Inhibition of Poly(ADP-ribose) Polymerases (PARPs) : The compound has been shown to inhibit PARP-1 and PARP-2 isoforms, which are involved in DNA repair processes. This inhibition can lead to increased apoptosis in cancer cells by preventing effective DNA repair mechanisms .
  • Antimicrobial Activity : Similar derivatives have demonstrated efficacy against mycobacterial infections, particularly those caused by Mycobacterium tuberculosis. The mechanism involves disrupting bacterial cell wall synthesis and function .
  • Antiproliferative Effects : Studies have shown that related compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and necrosis. For instance, certain derivatives have exhibited IC50 values in the low micromolar range against pancreatic adenocarcinoma cells .

Table 1: Summary of Biological Activities

Activity TypeEffectiveness (IC50/EC50)Targeted Cells/Organisms
PARP InhibitionIC50 < 1 µMCancer cells (HeLa, CFPAC-1)
AntimycobacterialEffectiveMycobacterium tuberculosis
AntiproliferativeIC50 = 0.79 µMPancreatic adenocarcinoma cells

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of pyrrolo[3,4-d]pyrimidine derivatives, this compound was tested against several cancer cell lines. The results indicated a potent growth inhibition with an IC50 value of approximately 0.79 µM against CFPAC-1 cells. Mechanistic studies suggested that this effect was associated with apoptosis induction as confirmed by Annexin V assays .

Case Study 2: Antimycobacterial Properties

Another study focused on the compound's efficacy against Mycobacterium tuberculosis. The results demonstrated that it significantly inhibited the growth of mycobacterial strains at concentrations that were non-toxic to mammalian cells. This suggests a promising avenue for developing new treatments for tuberculosis using this compound or its analogs .

Scientific Research Applications

The compound 6-phenethyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has garnered attention in various scientific research applications due to its unique structural features and potential therapeutic effects. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and agricultural sciences.

Anticancer Activity

Recent studies have indicated that pyrrolopyrimidine derivatives exhibit anticancer properties. The compound under discussion has been evaluated for its efficacy against various cancer cell lines.

  • Mechanism of Action : It is believed to inhibit specific kinases involved in cancer cell proliferation.
  • Case Studies : In vitro tests showed significant cytotoxicity against breast and lung cancer cell lines, suggesting its potential as a lead compound for developing anticancer drugs.

Neuroprotective Effects

Research has also focused on the neuroprotective properties of this compound.

  • Studies : Animal models of neurodegenerative diseases have demonstrated that administration of this compound can reduce oxidative stress and neuronal apoptosis.
  • Implications : These findings support its potential use in treating conditions like Alzheimer's disease and Parkinson's disease.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens.

  • Testing : In vitro assays revealed effectiveness against both Gram-positive and Gram-negative bacteria.
  • Potential Use : This suggests possible applications in developing new antibiotics, especially in the context of rising antibiotic resistance.

Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases.

  • Research Findings : Studies have indicated that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory disorders.

Pest Management

The unique chemical structure of this compound may also find applications in agriculture.

  • Biopesticide Development : Preliminary studies suggest that it could be effective against certain agricultural pests, providing an eco-friendly alternative to synthetic pesticides.
  • Field Trials : Ongoing research is assessing its efficacy and safety in real-world agricultural settings.

Data Tables

Application AreaSpecific FindingsPotential Benefits
Anticancer ActivityCytotoxicity against cancer cell linesLead for new cancer therapeutics
Neuroprotective EffectsReduced oxidative stress in modelsPotential treatment for neurodegenerative diseases
Antimicrobial PropertiesEffective against various pathogensNew antibiotic development
Anti-inflammatory EffectsModulation of inflammatory pathwaysTreatment for inflammatory diseases
Pest ManagementEfficacy against agricultural pestsEco-friendly pest control

Comparison with Similar Compounds

Anti-Diabetic Activity: Substituent Effects

Compound Name Substituents (Position 4/6) α-Glucosidase Inhibition (IC₅₀) Binding Energy (kcal/mol) Key Findings
Compound A (6-benzyl-4-(4-hydroxyphenyl)-...) 4-hydroxyphenyl (4), benzyl (6) 1.02 µg/mL -7.9 81.99% inhibition; stable RMSD (1.7 Å)
Target Compound (6-phenethyl-4-(thiophen-2-yl)-...) Thiophen-2-yl (4), phenethyl (6) Not reported Not reported Predicted lower solubility vs. benzyl analogs
  • Key Differences: Phenethyl vs. Thiophen-2-yl vs. 4-Hydroxyphenyl (Position 4): The electron-rich thiophene may alter binding interactions in enzyme pockets compared to the polar 4-hydroxyphenyl group, which forms hydrogen bonds in α-glucosidase inhibition .

Neutrophil Elastase Inhibition: Core Scaffold Utilization

Compounds sharing the pyrrolo[3,4-d]pyrimidine-dione core but with 4-cyanophenyl or 3-trifluoromethylphenyl substituents (e.g., WO060158 A1 ) exhibit neutrophil elastase inhibition.

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